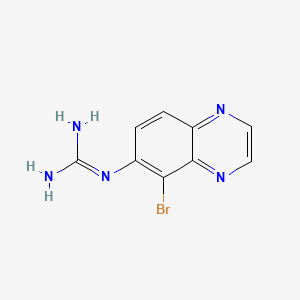

1-(5-Bromoquinoxalin-6-yl)guanidine

Beschreibung

1-(5-Bromoquinoxalin-6-yl)guanidine is a guanidine derivative featuring a brominated quinoxaline moiety. Its molecular formula is C₉H₉BrClN₅ (molecular weight: 302.56) . The compound is recognized as Impurity E in the synthesis of brimonidine tartrate, a pharmaceutical agent used to treat glaucoma .

Eigenschaften

IUPAC Name |

2-(5-bromoquinoxalin-6-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN5/c10-7-5(15-9(11)12)1-2-6-8(7)14-4-3-13-6/h1-4H,(H4,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGSURPVIDDDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168329-48-4 | |

| Record name | 2-(5-Bromoquinoxalin-6-yl)guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168329484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Bromoquinoxalin-6-yl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(5-BROMOQUINOXALIN-6-YL)GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGH4FMM6SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-quinoxalin-6-yl)-guanidine typically involves the reaction of 5-bromo-6-quinoxalineamine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-(5-Bromo-quinoxalin-6-yl)-guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(5-Brom-chinoxalin-6-yl)-guanidin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinoxalinderivate mit verschiedenen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Chinoxalinderivate führen.

Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Amine, Thiole). Die Reaktionen werden typischerweise unter kontrollierten Bedingungen, wie z. B. spezifischen Temperaturen und pH-Werten, durchgeführt, um die gewünschten Produkte zu erhalten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Chinoxalinderivate mit verschiedenen funktionellen Gruppen, die vielfältige pharmakologische und industrielle Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(5-Brom-chinoxalin-6-yl)-guanidin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und so deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung des mikrobiellen Wachstums oder Induktion von Zelltod in Krebszellen.

Wirkmechanismus

The mechanism of action of N-(5-Bromo-quinoxalin-6-yl)-guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Brominated Aromatic Systems

Several compounds share structural similarities with 1-(5-Bromoquinoxalin-6-yl)guanidine, particularly those combining guanidine with brominated aromatic systems:

Key Observations :

- The bromoquinoxaline group in 1-(5-Bromoquinoxalin-6-yl)guanidine introduces enhanced lipophilicity compared to non-brominated analogues, which may influence membrane permeability in biological systems.

- Substitution patterns (e.g., cyanamido in ) correlate with activity scores, suggesting that electron-withdrawing groups enhance bioactivity.

Functional Analogues: Sodium Channel Modulators

Guanidine derivatives exhibit diverse biological effects. For example:

- In contrast, guanidine hydrochloride (CASRN 50-01-1) is used clinically to denature proteins and treat neurological disorders but has immunosuppressive side effects at high doses .

Comparison :

Toxicity Profiles

Toxicity data for guanidine derivatives vary significantly:

Implications :

- The bromine atom in 1-(5-Bromoquinoxalin-6-yl)guanidine may alter toxicity compared to simpler salts, but empirical data are lacking.

Biologische Aktivität

1-(5-Bromoquinoxalin-6-yl)guanidine, also known by its CAS number 168329-48-4, has garnered attention in the scientific community due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure:

- Molecular Formula: C9H8BrN5

- Molecular Weight: 266.097 g/mol

- Stereochemistry: Achiral

- InChI Key: WBGSURPVIDDDHF-UHFFFAOYSA-N

1-(5-Bromoquinoxalin-6-yl)guanidine exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Protein Kinases: It has been shown to inhibit various protein kinases that are involved in cell signaling pathways, particularly those that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.

- Modulation of Cytokine Production: The compound has been observed to influence the production of pro-inflammatory cytokines, which are critical in the inflammatory response and tumor microenvironment.

Anticancer Activity

Research indicates that 1-(5-Bromoquinoxalin-6-yl)guanidine possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

These findings suggest that the compound could serve as a potential therapeutic agent for treating different types of cancer.

Anti-inflammatory Effects

1-(5-Bromoquinoxalin-6-yl)guanidine has also been studied for its anti-inflammatory properties. It appears to reduce levels of inflammatory markers such as TNF-α and IL-6, which are often elevated in chronic inflammatory conditions. This activity may be beneficial in managing diseases characterized by excessive inflammation.

Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with 1-(5-Bromoquinoxalin-6-yl)guanidine resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Study 2: Inhibition of Inflammatory Responses

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of 1-(5-Bromoquinoxalin-6-yl)guanidine led to a marked decrease in edema formation and reduced levels of inflammatory cytokines. These results support its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromoquinoxalin-6-yl)guanidine, considering regioselectivity challenges in brominated quinoxaline systems?

- Methodology : Transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) are effective for constructing the quinoxaline scaffold. Bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) under controlled conditions to minimize polybromination . A two-step protection/deprotection strategy (e.g., Boc-protected intermediates) improves yield and purity, as seen in analogous guanidine syntheses .

- Key Considerations : Monitor reaction temperature (50–100°C) and stoichiometry to avoid side products. Use TLC or HPLC for real-time reaction tracking .

Q. How should researchers characterize the structural and purity profile of 1-(5-Bromoquinoxalin-6-yl)guanidine?

- Analytical Techniques :

- Structural Confirmation : ¹H/¹³C NMR for functional group analysis, X-ray crystallography for bond geometry .

- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) for impurity profiling, especially critical as the compound is a pharmaceutical impurity (e.g., in Brimonidine Tartrate) .

- Data Table :

| Parameter | Method | Expected Outcome |

|---|---|---|

| Purity | HPLC (254 nm) | ≥95% (USP/EP standards) |

| Molecular Weight | HRMS | m/z 285.99 (M+H⁺) |

Q. What in vitro assays are appropriate for preliminary pharmacological evaluation of this compound?

- Assay Design :

- Receptor Binding : Radioligand displacement assays (e.g., α₂-adrenergic receptors, based on structural similarity to Brimonidine derivatives) .

- Enzyme Inhibition : Kinase or phosphatase inhibition screens, using fluorogenic substrates .

- Controls : Include positive controls (e.g., known α₂-antagonists) and vehicle-only samples to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between 1-(5-Bromoquinoxalin-6-yl)guanidine and structurally related guanidine derivatives?

- Approach : Perform comparative structure-activity relationship (SAR) studies. Use molecular docking simulations (e.g., AutoDock Vina) to analyze binding affinity variations due to bromine's steric/electronic effects . Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .

Q. What strategies mitigate low yields in multi-step synthesis due to competing side reactions?

- Optimization :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Q. How can advanced spectroscopic techniques elucidate the compound's interactions with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics to immobilized receptors .

- Cryo-EM : Visualize compound-protein complexes at near-atomic resolution .

- Data Interpretation : Compare hydrogen-bonding patterns (from NMR) with computational models to refine binding hypotheses .

Q. What metabolic pathways should be prioritized in in vivo studies of 1-(5-Bromoquinoxalin-6-yl)guanidine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.